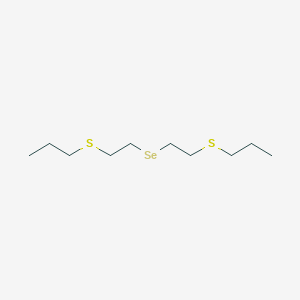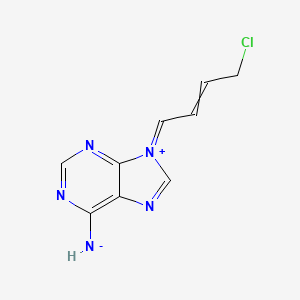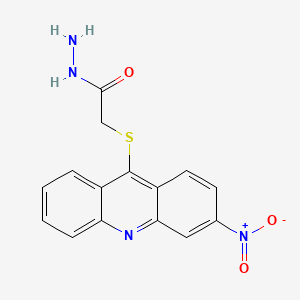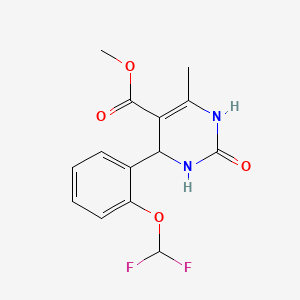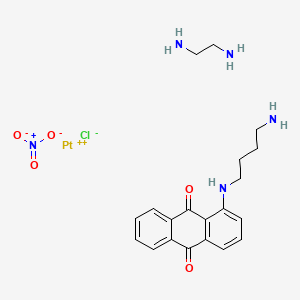
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex chemical compound that features a platinum ion coordinated with a variety of ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves the coordination of platinum with the specified ligands. The process generally starts with the preparation of the ligands, followed by their reaction with a platinum precursor under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated systems and reactors can help in achieving efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands that can coordinate with the platinum ion. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state complexes, while substitution reactions can yield new platinum-ligand complexes with different properties.
Scientific Research Applications
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has a wide range of scientific research applications:
Chemistry: The compound is used in studies related to coordination chemistry, catalysis, and the development of new materials.
Biology: It is investigated for its interactions with biological molecules, such as proteins and DNA, which can provide insights into its potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It may be used in the development of new industrial processes and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with molecular targets, such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that can disrupt their normal functions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Carboplatin: Another platinum-based anticancer agent with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in chemotherapy that has a distinct chemical structure and is effective against certain types of cancer.
Uniqueness
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is unique due to its specific ligand coordination, which can impart distinct chemical and biological properties compared to other platinum-based compounds. Its unique structure may offer advantages in terms of selectivity, efficacy, and reduced side effects in therapeutic applications.
Properties
CAS No. |
138776-39-3 |
|---|---|
Molecular Formula |
C20H26ClN5O5Pt |
Molecular Weight |
647.0 g/mol |
IUPAC Name |
1-(4-aminobutylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C18H18N2O2.C2H8N2.ClH.NO3.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;3-1-2-4;;2-1(3)4;/h1-2,5-9,20H,3-4,10-11,19H2;1-4H2;1H;;/q;;;-1;+2/p-1 |
InChI Key |
INNTWKAOBUWKLZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


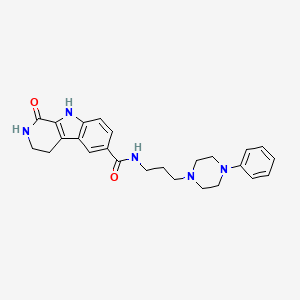
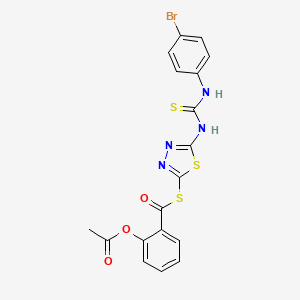

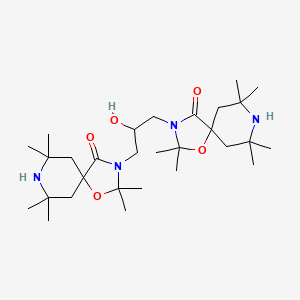
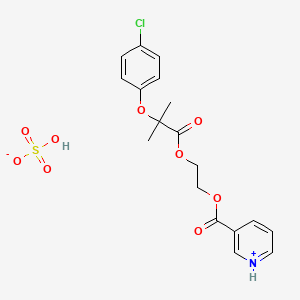
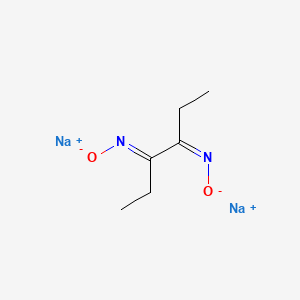

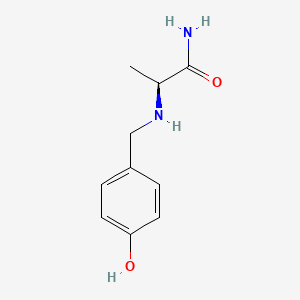
![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)

